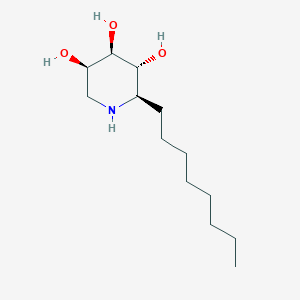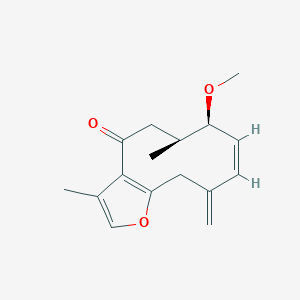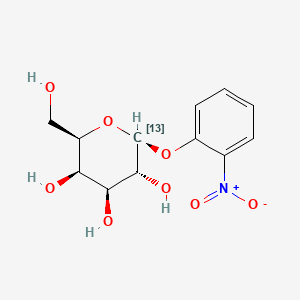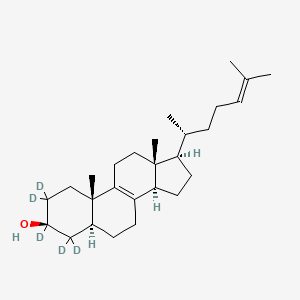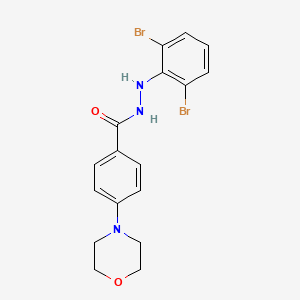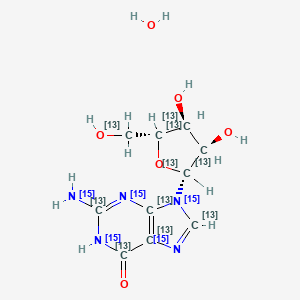
Guanosine-13C10,15N5 (hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine-13C10,15N5 (hydrate) is a stable isotope-labeled compound, specifically a labeled form of guanosine. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. The compound is primarily used as a tracer in metabolic studies and drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-13C10,15N5 (hydrate) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine molecule. This process typically requires specialized equipment and conditions to ensure the accurate incorporation of these isotopes. The reaction conditions often involve the use of labeled precursors and controlled environments to prevent contamination and ensure high purity .
Industrial Production Methods
Industrial production of Guanosine-13C10,15N5 (hydrate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of isotope-labeled precursors and advanced purification techniques to achieve the desired isotopic purity. The production is carried out under strict quality control measures to ensure consistency and reliability .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine-13C10,15N5 (hydrate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized guanosine derivatives, while reduction may yield reduced forms of guanosine .
Aplicaciones Científicas De Investigación
Guanosine-13C10,15N5 (hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Biology: Employed in studies of nucleic acid metabolism and protein synthesis.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new drugs.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Guanosine-13C10,15N5 (hydrate) involves its incorporation into biological molecules, allowing researchers to track and study metabolic pathways. The labeled isotopes provide a means to monitor the movement and transformation of the compound within biological systems. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of drugs and other compounds .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine-15N5: Another isotope-labeled form of guanosine, labeled with nitrogen-15.
Guanosine-13C10: Labeled with carbon-13 isotopes.
Guanosine-13C10,15N5 5′-monophosphate disodium salt: A similar compound with additional phosphate groups.
Uniqueness
Guanosine-13C10,15N5 (hydrate) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies compared to single-labeled compounds. The hydrate form also offers specific advantages in terms of solubility and stability .
Propiedades
Fórmula molecular |
C10H15N5O6 |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1; |
Clave InChI |
YCHNAJLCEKPFHB-LSAZWBOKSA-N |
SMILES isomérico |
[13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2].O |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




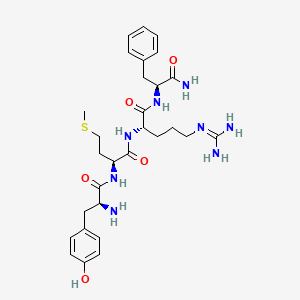

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)

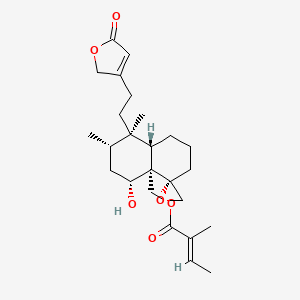
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
